molecular formula C14H13NO2 B14322588 N-Hydroxy-N-methyl-3-(naphthalen-2-yl)prop-2-enamide CAS No. 105847-10-7

N-Hydroxy-N-methyl-3-(naphthalen-2-yl)prop-2-enamide

Cat. No.: B14322588
CAS No.: 105847-10-7
M. Wt: 227.26 g/mol
InChI Key: CORKVTFWNIPMDF-UHFFFAOYSA-N
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Description

N-Hydroxy-N-methyl-3-(naphthalen-2-yl)prop-2-enamide is an organic compound that features a naphthalene ring attached to a prop-2-enamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-N-methyl-3-(naphthalen-2-yl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with naphthalene-2-carboxylic acid and N-methylhydroxylamine.

    Formation of Intermediate: The carboxylic acid is first converted to an acid chloride using thionyl chloride or oxalyl chloride.

    Amidation Reaction: The acid chloride is then reacted with N-methylhydroxylamine to form the desired N-hydroxy-N-methylamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-N-methyl-3-(naphthalen-2-yl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Amines and other reduced forms of the original compound.

    Substitution: Halogenated naphthalene derivatives.

Scientific Research Applications

N-Hydroxy-N-methyl-3-(naphthalen-2-yl)prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Hydroxy-N-methyl-3-(naphthalen-2-yl)prop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. It can modulate signaling pathways related to inflammation and oxidative stress, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

  • N-Hydroxy-N-methyl-3-(naphthalen-1-yl)prop-2-enamide
  • N-Hydroxy-N-methyl-3-(phenyl)prop-2-enamide
  • N-Hydroxy-N-methyl-3-(anthracen-2-yl)prop-2-enamide

Uniqueness

N-Hydroxy-N-methyl-3-(naphthalen-2-yl)prop-2-enamide is unique due to its specific naphthalene ring structure, which imparts distinct electronic and steric properties

Properties

CAS No.

105847-10-7

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

N-hydroxy-N-methyl-3-naphthalen-2-ylprop-2-enamide

InChI

InChI=1S/C14H13NO2/c1-15(17)14(16)9-7-11-6-8-12-4-2-3-5-13(12)10-11/h2-10,17H,1H3

InChI Key

CORKVTFWNIPMDF-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C=CC1=CC2=CC=CC=C2C=C1)O

Origin of Product

United States

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